1-Dodecyl-3-methylimidazolium tetrafluoroborate

Description

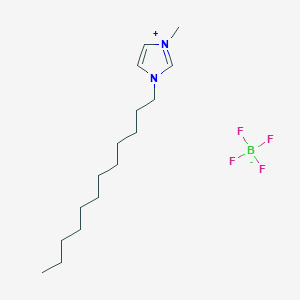

1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12C1im][BF4]) is a long-chain imidazolium-based ionic liquid (IL) with dual functionality as a surfactant and a solvent. Its structure comprises a dodecyl alkyl chain attached to the imidazolium cation and a tetrafluoroborate (BF4<sup>−</sup>) anion, enabling unique micellization, thermotropic liquid crystal behavior, and biocompatibility . Key applications include:

- Biocatalysis: Enhancing enzymatic activity in micellar systems (e.g., Candida antarctica lipase B in esterification reactions) .

- Antimicrobial Activity: High efficacy against bacterial and fungal strains, though cytotoxicity is mitigated via β-cyclodextrin complexation .

- Ionic Liquid Crystals (ILCs): Exhibits smectic A phases under high pressure (0.25–0.60 GPa) and temperature-dependent mesophase transitions .

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBLSHGDRZIBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049253 | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-59-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

1-Dodecyl-3-methylimidazolium tetrafluoroborate is an ionic liquid crystalIt has been used to modify the buried interface of perovskite solar cells.

Mode of Action

The compound promotes a preferential growth of perovskite along a certain direction and exhibits strong interaction with perovskite to passivate defects. This interaction enhances the performance of the solar cells.

Biochemical Pathways

Its interaction with perovskite suggests that it may influence the energy conversion processes within the solar cells.

Result of Action

The interaction of this compound with perovskite in solar cells results in the passivation of defects. This leads to an enhancement in the performance of the solar cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is soluble in common organic solvents such as ethanol, ether, and chloroform at room temperature. It also exhibits good thermal stability and chemical stability, allowing it to be used over a wide temperature range.

Biochemical Analysis

Biochemical Properties

1-Dodecyl-3-methylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a co-solvent, enhancing the solubility of hydrophobic substrates and thereby facilitating enzymatic reactions. Additionally, it can stabilize proteins by forming ionic interactions with amino acid residues, which can prevent denaturation and maintain enzymatic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is known for its high stability under various conditions, which makes it suitable for long-term studies. Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration. Long-term exposure to this compound has been shown to affect cellular processes, including cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote survival. At high doses, it can induce toxic effects, including oxidative stress and inflammation. Studies have shown that there is a threshold effect, where the beneficial effects are observed at low concentrations, while adverse effects occur at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For instance, it can enhance the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signal transduction and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

1-Dodecyl-3-methylimidazolium tetrafluoroborate (C12mimBF4) is an ionic liquid that has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

C12mimBF4 belongs to the family of imidazolium-based ionic liquids, characterized by a long alkyl chain (dodecyl) attached to the imidazolium cation. This structure contributes to its unique physicochemical properties, such as solubility in water and organic solvents, which are crucial for its biological applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of C12mimBF4 against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentrations (MIC)

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | >500 |

| Escherichia coli | >500 |

| Candida albicans | >500 |

| Pseudomonas aeruginosa | >500 |

These results indicate that C12mimBF4 requires relatively high concentrations to inhibit microbial growth, suggesting limited immediate applicability as a standalone antimicrobial agent but potential for use in combination therapies or formulations .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of C12mimBF4 on various cancer cell lines. The compound exhibits dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

Cell Lines Tested

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 70 |

| MCF-7 (breast cancer) | 90 |

| A549 (lung cancer) | 85 |

The mechanism underlying this cytotoxicity appears to involve disruption of cellular membranes and induction of oxidative stress, leading to apoptosis .

The biological activity of C12mimBF4 is attributed to several mechanisms:

- Membrane Disruption : The long alkyl chain enhances permeability through lipid bilayers, allowing the ionic liquid to penetrate cells more easily.

- Oxidative Stress : C12mimBF4 induces the overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

- Gene Expression Modulation : Studies indicate that exposure to C12mimBF4 can alter the expression of genes involved in drug resistance and metabolism .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of C12mimBF4 against healthcare-associated infections. The results demonstrated that while the compound showed limited direct antimicrobial activity, its use in formulations with other agents significantly enhanced overall efficacy against resistant strains .

Cytotoxicity Study

In another investigation focusing on its cytotoxic effects on cancer cells, researchers found that C12mimBF4 not only inhibited cell proliferation but also caused morphological changes indicative of apoptosis. Notably, it was effective against multidrug-resistant cancer cell lines .

Conclusion and Future Directions

The biological activity of this compound presents both opportunities and challenges. While its antimicrobial properties may be limited at high concentrations, its potential as an anticancer agent is promising. Future research should focus on optimizing formulations that combine C12mimBF4 with other therapeutic agents to enhance its efficacy while minimizing toxicity.

Continued investigation into its mechanisms of action will be crucial for understanding how to leverage this compound in therapeutic applications effectively.

Scientific Research Applications

Properties and Characteristics

1-Dodecyl-3-methylimidazolium tetrafluoroborate is characterized by its hydrophobic nature and thermal stability. Its melting point is approximately 26 °C, and it exhibits a range of liquid crystal phases. The ionic liquid's structure includes a long alkyl chain that enhances its solubility in organic solvents while maintaining stability in aqueous environments .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens, including Listeria monocytogenes. Its incorporation into polymeric films has shown promise for developing antimicrobial coatings and drug delivery systems . In vitro evaluations indicate potential anticancer activities, suggesting its application in cancer therapy .

NMR Spectroscopy

This ionic liquid has been utilized as a chiral alignment medium in NMR spectroscopy. When slightly doped with water, it enhances the discrimination of enantiomers, showcasing its utility in analytical chemistry .

Environmental Studies

Toxicity Assessment

Studies have assessed the ecological impact of this compound on marine organisms, particularly its toxicity to diatoms like Phaeodactylum tricornutum. Understanding its environmental toxicity is crucial for evaluating the safety of using this compound in industrial applications .

Application in Polymer Composites

A study incorporated this compound into polyvinyl chloride (PVC) matrices to create antimicrobial films. The resulting composites exhibited enhanced mechanical properties and antimicrobial activity against common pathogens, indicating their potential use in healthcare settings .

Liquid Crystal Displays

Research comparing different ionic liquids revealed that this compound maintains a stable smectic phase suitable for applications in liquid crystal displays (LCDs). This stability under varying temperatures makes it an attractive candidate for advanced display technologies .

Comparison with Similar Compounds

Comparison with Alkyl Chain Variants

Micellization and Surfactant Properties

[C12C1im][BF4] is part of the CnmimBF4 series (n = 12, 14, 16). Key differences include:

| Property | [C12C1im][BF4] | [C14C1im][BF4] | [C16C1im][BF4] |

|---|---|---|---|

| Critical Micelle Concentration (cmc) | Moderate (~0.1–0.5 mM) | Lower | Lowest |

| Surface Tension at cmc (γcmc) | ~35–40 mN/m | Similar | Higher (structural packing effects) |

| Aggregation Number (Nagg) | Intermediate | Higher | Highest |

- Trend : Longer alkyl chains reduce cmc due to enhanced hydrophobicity but increase micelle size .

- Applications : [C12C1im][BF4] balances solubility and surfactant efficiency, making it ideal for biocatalysis, while [C16C1im][BF4] suits high-density micellar systems .

Comparison with Shorter-Chain ILs (e.g., BMIMBF4)

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4], C4) differs significantly:

- Micellization : BMIMBF4 lacks surfactant properties due to its short alkyl chain but acts as a co-solvent in enzymatic systems.

- Electrochemical Use : BMIMBF4 is utilized in gel polymer electrolytes for batteries, whereas [C12C1im][BF4]’s long chain disrupts ionic conductivity .

Comparison with Anion Variants

[C12C1im][BF4] vs. [C12C1im]Cl

| Property | [C12C1im][BF4] | [C12C1im]Cl |

|---|---|---|

| Anion Size/Charge Density | Larger anion, lower charge density | Smaller anion, higher charge density |

| Mesophase Order | Less ordered smectic phase | Highly ordered ionic smectic phase |

| Thermal Stability | Stable up to 80°C under pressure | Broader thermal range for mesophase |

| Cytotoxicity | High (IC50 ~0.5–5 µM) | Higher toxicity |

- Mechanism : Chloride’s higher charge density promotes stronger electrostatic interactions, enhancing mesophase order .

- Toxicity Mitigation : [C12C1im][BF4]’s toxicity is reduced 10-fold when complexed with β-cyclodextrin, unlike chloride analogs .

Functional Comparisons

Surfactant and Colloidal Behavior

- Synergy with Nonionic Surfactants: [C12C1im][BF4] forms mixed micelles with Triton X-100, reducing cmc by 30% compared to standalone use .

- Salt Effects : Adding NaCl lowers cmc by screening repulsive headgroup interactions, a trend consistent across CnmimBF4 ILs .

Biocatalytic Efficiency

- Enzymatic Activity : In BMIMBF4/water systems, [C12C1im][BF4] boosts Candida antarctica lipase B activity by 40% at χBMIMBF4 = 0.1 but becomes negligible at χ > 0.2 due to micelle saturation .

Antimicrobial Performance

Preparation Methods

Synthesis of the 1-Dodecyl-3-methylimidazolium Cation Precursor (1-Dodecyl-3-methylimidazolium Bromide)

The synthesis of 1-dodecyl-3-methylimidazolium tetrafluoroborate generally begins with the preparation of 1-dodecyl-3-methylimidazolium bromide as the cationic precursor. This is achieved by the alkylation of 1-methylimidazole with 1-bromododecane.

Key Method: Microwave-Assisted Synthesis

- Reaction of 1-methylimidazole (50 mmol) with 1-bromododecane (55 mmol) under microwave irradiation at 50°C and 300 W for 60 minutes.

- The reaction mixture forms a brownish-yellow ionic liquid phase, which is separated from unreacted precursors.

- Purification involves extraction with a 1:1 n-hexane-water system followed by vacuum distillation at 70°C under 10 cmHg for 180 minutes.

- The product is a pale-yellow gel-like ionic liquid with a yield of approximately 43.04%.

Conventional Thermal Alkylation

- Direct alkylation of 1-methylimidazole with excess 1-bromododecane in acetonitrile under nitrogen atmosphere at 77°C (350.15 K) for 48 hours.

- Post-reaction, acetonitrile is removed under vacuum, and unreacted materials are separated by hexane extraction.

- The resulting 1-dodecyl-3-methylimidazolium bromide has a purity >96% and moisture content below 0.05 mass fraction as confirmed by Karl Fischer titration and 1H NMR spectroscopy.

Anion Exchange to Form this compound

The tetrafluoroborate anion is introduced via anion metathesis, typically by reacting the bromide salt with sodium tetrafluoroborate (NaBF4).

- A solution of 1-dodecyl-3-methylimidazolium bromide and sodium tetrafluoroborate is stirred in acetone at 50°C for 3 hours.

- The precipitated sodium bromide is filtered off.

- The solvent is removed under vacuum, and the product is dried at elevated temperature under high vacuum (10^-3 bar) to yield the tetrafluoroborate ionic liquid.

- The crude product is dissolved in an organic solvent such as dichloromethane and subjected to liquid-liquid extraction to remove halide impurities.

- The organic phase is filtered through silica or alumina to remove fluorescent and colored impurities.

- Removal of the solvent under vacuum yields a colorless, pure this compound with yields >90%.

Comparative Data Table of Key Preparation Steps

Detailed Research Findings and Notes

Microwave-assisted synthesis offers a rapid and energy-efficient route to the bromide precursor, though yields are moderate (~43%). The product tends to form a gel at room temperature, which may affect handling.

Conventional thermal alkylation provides higher purity and yield (>96%) but requires longer reaction times and inert atmosphere to prevent side reactions.

The anion exchange step is critical to obtain the tetrafluoroborate salt. Sodium tetrafluoroborate is preferred due to its solubility and ease of removal of byproducts.

Purification techniques involving continuous liquid-liquid extraction and filtration through silica or alumina effectively remove halide and fluorescent impurities, resulting in a colorless and highly pure ionic liquid.

Spectroscopic methods such as 1H NMR and fluorescence spectroscopy confirm the successful synthesis and purity of the final ionic liquid. Fluorescence absence indicates removal of fluorescent impurities.

Q & A

Q. Methodological solutions :

- Standardized protocols : Use OECD guidelines for ecotoxicity (e.g., Daphnia immobilization tests).

- Comparative studies : Pair toxicity assays with structural analyses (e.g., NMR to confirm complex stoichiometry).

- Multi-parametric modeling : Correlate CMC, chain length, and log P values with toxicity thresholds.

Advanced: What techniques elucidate the interaction between this compound and bacterial membranes?

- Fluorescence anisotropy : Probes membrane fluidity changes using diphenylhexatriene (DPH) probes.

- Atomic force microscopy (AFM) : Maps membrane roughness and disruption in real time.

- FTIR spectroscopy : Identifies alkyl chain penetration into lipid acyl regions via C-H stretching shifts .

Controlled experiments with model membranes (e.g., DPPC liposomes) isolate specific interactions from whole-cell complexity.

Advanced: How does ionic liquid crystal behavior influence the compound’s material applications?

The compound exhibits smectic phases due to its long alkyl chain, enabling applications in:

- Electrolytes : Anisotropic ion conduction in liquid crystal phases enhances supercapacitor performance.

- Drug delivery : Thermotropic behavior allows temperature-triggered release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.